DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE
Description
Diethyl 2-oxooctane-1,8-dicarboxylate is a diester compound featuring two ethyl ester groups at the terminal positions of an eight-carbon chain, with a ketone group at the second carbon. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cyclization reactions and as a precursor for heterocyclic compounds. Its bifunctional nature allows for dual reactivity at both ester and ketone sites, enabling applications in pharmaceuticals and polymer chemistry.
Properties
IUPAC Name |
diethyl 2-oxooctanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-3-16-11(14)9-7-5-6-8-10(13)12(15)17-4-2/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUAJLHNEFTMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE can be synthesized through the esterification of octanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The reaction can be represented as follows:
Octanedioic acid+2EthanolH2SO42-Oxo-octanedioic acid diethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction forward. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to octanedioic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Octanedioic acid and ethanol.
Reduction: 2-Hydroxy-octanedioic acid diethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Synthetic Organic Chemistry
Diethyl 2-oxooctane-1,8-dicarboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several important reactions:
- Malonic Ester Synthesis : This compound can be deprotonated to form a carbanion, which can then undergo alkylation. This is particularly useful for creating substituted acetic acids and other derivatives .
- Claisen Condensation : It can undergo Claisen condensation reactions to form β-keto esters, which are important in synthesizing complex molecules .
Pharmaceutical Applications
This compound is utilized in the pharmaceutical industry for synthesizing biologically active compounds. Some notable applications include:
- Synthesis of Therapeutic Agents : The compound is involved in the production of various therapeutic agents that target conditions such as inflammation and infections. For instance, it has been explored for its potential use in developing anti-inflammatory drugs and other pharmacological agents .
- Medicinal Chemistry : The compound's ability to form derivatives makes it valuable in drug discovery and development, particularly for creating new classes of drugs with enhanced efficacy and reduced side effects .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound finds applications in agrochemicals:
- Pesticide Development : The compound is a precursor for synthesizing various pesticides that are effective against a range of agricultural pests. Its derivatives have been shown to possess herbicidal properties .
Case Study 1: Synthesis of Anti-inflammatory Agents
A study demonstrated the synthesis of novel anti-inflammatory compounds using this compound as a starting material. The resulting compounds exhibited significant activity in reducing inflammation in preclinical models. The optimization of reaction conditions led to improved yields and purity of the final products.
Case Study 2: Development of Herbicides
Research focused on developing new herbicides from this compound showed promising results. The synthesized herbicides demonstrated effective control over common weeds while minimizing environmental impact. Field trials indicated that these compounds could be integrated into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE involves its participation in various chemical reactions due to its ester and ketone functional groups. The ester groups can undergo hydrolysis, while the ketone group can participate in reduction and nucleophilic addition reactions. These reactions are facilitated by the presence of specific catalysts and reagents, which target the functional groups and drive the reactions to completion.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3, ), a structurally analogous dicarboxylate ester, to highlight key differences:
| Property | Diethyl 2-Oxooctane-1,8-Dicarboxylate | Diallyl 2,2'-oxydiethyl Dicarbonate |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O₅ | C₁₄H₁₈O₈ |
| Substituents | Ethyl esters, ketone group | Allyl esters, ether linkage |
| Key Functional Groups | Ester (x2), ketone | Ester (x2), ether, allyl (x2) |
| Reactivity Profile | Ketone-mediated aldol condensation; ester hydrolysis | Allyl polymerization; ether cleavage |
The presence of allyl groups in Diallyl 2,2'-oxydiethyl dicarbonate introduces conjugation and unsaturation, enhancing its propensity for radical-initiated polymerization or Michael addition reactions. In contrast, the ethyl groups in the target compound stabilize the ester functionality, favoring hydrolysis under acidic or basic conditions .
Electronic Effects and Substituent Influence
Evidence from group electronegativity studies () suggests that substituents alter the electronic environment of carbonyl groups. For example:
- Ethyl groups (sp³ hybridized) exhibit lower electronegativity compared to allyl groups (sp² hybridized), reducing electron-withdrawing effects on adjacent carbonyl carbons. This results in slower nucleophilic attack at ester sites in this compound.
- The ketone group in the target compound introduces an electron-withdrawing effect, increasing the electrophilicity of the α-carbon and facilitating enolate formation, a feature absent in Diallyl 2,2'-oxydiethyl dicarbonate.
These electronic differences are corroborated by linear relationships between substituent electronegativity and spectroscopic shifts (e.g., ¹¹⁹Sn NMR in related compounds) .
Hydrolysis and Stability
- This compound : Ethyl esters hydrolyze ~20% slower than allyl esters under alkaline conditions (pH 12, 25°C), as allyl groups promote faster nucleophilic substitution due to resonance stabilization of intermediates.
- Diallyl 2,2'-oxydiethyl Dicarbonate : Susceptible to ether cleavage via SN2 mechanisms, a pathway irrelevant to the target compound.
Biological Activity
Diethyl 2-oxooctane-1,8-dicarboxylate (CAS#: 856065-92-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, metabolic pathways, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H20O4 |
| Density | 1.058 g/cm³ |
| Boiling Point | 319.3 °C at 760 mmHg |
| Melting Point | Not Available |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to be effective against resistant strains of bacteria that possess genes conferring polymyxin resistance. This was highlighted in a patent application detailing compositions and methods for treating bacterial infections, where the compound was noted for its potential in overcoming antibiotic resistance .
Metabolic Pathways
The compound's metabolic pathways suggest that it may play a role in lipid metabolism. Research indicates that derivatives of dicarboxylates can influence fatty acid oxidation processes, which are crucial for energy production in cells. The β-oxidation process is particularly relevant as it involves the breakdown of fatty acids into acetyl-CoA units, which can then enter the Krebs cycle for further energy extraction .
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated its potential as an antimicrobial agent. The compound was tested alongside traditional antibiotics, revealing a synergistic effect that enhances the overall antibacterial activity .
Research Findings
Additional research has focused on the synthesis and characterization of this compound. Studies have shown that its structural properties allow for various functionalizations that could enhance its biological activity. The compound's ability to form acyl-CoA derivatives suggests potential applications in metabolic engineering and drug development .
Q & A
Q. What steps mitigate conflicts between crystallographic and solution-phase structural data?
- Answer :
- Dynamic vs. Static Disorder : Analyze displacement parameters (Ueq) in crystallography to distinguish static disorder from thermal motion.
- NMR Relaxation : Measure T1/T2 relaxation times to assess molecular mobility in solution.
- Cross-Validation : Use SAXS (Small-Angle X-ray Scattering) to compare solution and solid-state conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
